4-Chlorobutan-1-amine

Vue d'ensemble

Description

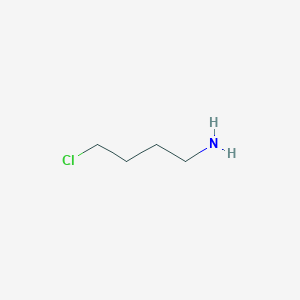

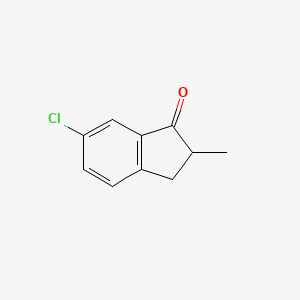

4-Chlorobutan-1-amine is a chemical compound with the molecular formula C4H10ClN . It has an average mass of 107.582 Da and a monoisotopic mass of 107.050179 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a four-carbon chain (butane) with a chlorine atom (Cl) replacing a hydrogen atom on the fourth carbon and an amine group (NH2) attached to the first carbon .Physical And Chemical Properties Analysis

This compound has a boiling point of 154 °C and a density of 0.981 . Its flash point is 47 °C and it has a predicted pKa of 10.13±0.10 .Applications De Recherche Scientifique

Radical Chain Processes

Research by Spanswick and Ingold (1970) focused on the halogenation of 1-chlorobutane, which is closely related to 4-chlorobutan-1-amine. They discovered that this process in 4 M sulfuric acid is a radical chain process with aminium radicals as the primary hydrogen atom abstracting species. This insight is crucial in understanding the chemical behavior of related compounds like this compound in radical chain reactions (Spanswick & Ingold, 1970).

Biological Relevance

Marques and Carvalho (1999) conducted a study on 1,4-diaminobutane (putrescine), a precursor of biologically significant amines related to this compound. They highlighted its essential role in genetic information transfer and cell growth, demonstrating the biological importance of such compounds (Marques & Carvalho, 1999).

Chemical Assay Methods

Seiler (1977) reviewed assay methods for polyamines like 1,4-diaminobutane, highlighting their potential as markers of malignancy and response to chemotherapy. This research is pertinent to the scientific understanding of compounds like this compound, given their structural similarities (Seiler, 1977).

Uptake in Bacteria

Tabor and Tabor (1966) investigated the uptake processes for 1,4-diaminobutane in Escherichia coli, providing insights into how similar compounds like this compound might interact with bacterial systems (Tabor & Tabor, 1966).

Complex Formation with Metals

Wojciechowska, Bolewski, and Lomozik (1991) studied the composition and stability of biogenic amine complexes, including 1,4-diaminobutane, with metals like Cu(II) and Zn(II). This research aids in understanding how this compound might form complexes with various metals (Wojciechowska, Bolewski, & Lomozik, 1991).

(Photo)catalysis in Reduction of Nitro Compounds

Nasrollahzadeh et al. (2020) discussed the role of amines in the reduction of nitro compounds to amines, using graphene-based catalysts. This research is relevant for understanding the application of this compound in catalytic processes (Nasrollahzadeh, Nezafat, Gorab, & Sajjadi, 2020).

Safety and Hazards

4-Chlorobutan-1-amine is classified under GHS07 for safety . It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mécanisme D'action

Target of Action

It’s known that amines, in general, can interact with various biological targets, including enzymes and receptors .

Mode of Action

It’s known that chloroalkanes can be made from alkanes in a reaction known as a free radical substitution reaction . This might suggest that 4-Chlorobutan-1-amine could interact with its targets through a similar mechanism.

Biochemical Pathways

Amines are known to be involved in various biological mechanisms such as dna replication, rna transcription, protein synthesis, and post-translational modification .

Pharmacokinetics

The molecular weight of 1075819 and the presence of a chlorine atom might suggest that it has certain lipophilic properties, which could influence its absorption and distribution .

Analyse Biochimique

Biochemical Properties

4-Chlorobutan-1-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as monoamine oxidases, which are involved in the oxidative deamination of amines. This interaction can influence the metabolism of biogenic amines, affecting their concentration in biological systems . Additionally, this compound can form covalent bonds with proteins, potentially altering their structure and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell signaling pathways by interacting with receptors and enzymes involved in signal transduction. For instance, it may affect the activity of protein kinases and phosphatases, leading to changes in gene expression and cellular metabolism . Furthermore, this compound has been shown to impact cell proliferation and differentiation, potentially contributing to the regulation of cell growth and development .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it may inhibit the activity of monoamine oxidases, leading to an accumulation of biogenic amines . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in changes in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation, leading to the formation of various metabolites . These metabolites may have different biological activities, potentially affecting cellular processes in vitro and in vivo.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism . Toxic or adverse effects may also be observed at high doses, including potential damage to tissues and organs . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of metabolites that can be further processed by phase II metabolic reactions . The compound’s interaction with these enzymes can influence metabolic flux and the levels of specific metabolites in the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, members of the SLC18 family of transporters are involved in the vesicular accumulation and secretion of amines . These transporters facilitate the movement of this compound across cellular membranes, affecting its localization and accumulation within different tissues.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the interactions of this compound with other biomolecules, potentially altering its biological effects.

Propriétés

IUPAC Name |

4-chlorobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10ClN/c5-3-1-2-4-6/h1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEOOQMSPHMFXJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80507284 | |

| Record name | 4-Chlorobutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42330-95-0 | |

| Record name | 4-Chlorobutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1590017.png)